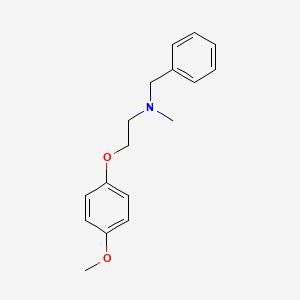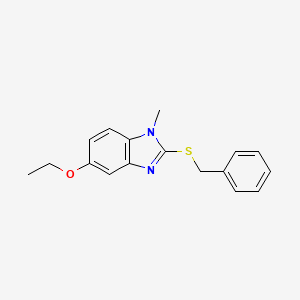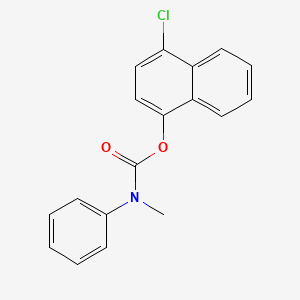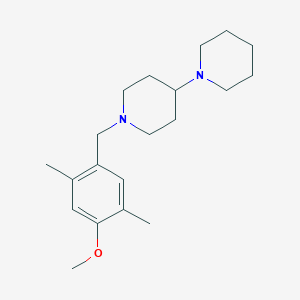![molecular formula C14H19N3O2 B5875123 N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
作用機序
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide works by binding to the catalytic domain of PARP1, which is responsible for the enzyme's activity. By inhibiting PARP1, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide prevents the repair of DNA damage, leading to cell death in cancer cells. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can also inhibit the activity of enzymes such as MMP-9 (matrix metalloproteinase 9) and HDAC1 (histone deacetylase 1), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide depend on the specific disease or condition being studied. In cancer research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In inflammation research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. In neurodegenerative disease research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to protect neuronal cells from damage and death.
実験室実験の利点と制限
One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for lab experiments is its specificity for PARP1, which allows researchers to target this enzyme without affecting other cellular processes. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more effective synthesis methods to improve the yield and purity of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. Another direction is the investigation of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for various diseases and conditions. Finally, the potential long-term effects of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide on normal cellular processes should be investigated to ensure its safety for clinical use.
合成法
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 3-cyclopentylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to yield the final product. The purity of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide can be further improved through recrystallization.
科学的研究の応用
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells by targeting the enzyme PARP1 (poly(ADP-ribose) polymerase 1), which is involved in DNA repair. N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce the production of pro-inflammatory cytokines in immune cells. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can inhibit the activity of enzymes that contribute to neuronal cell death.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-3-4-10-16-12)17-19-13(18)9-8-11-5-1-2-6-11/h3-4,7,10-11H,1-2,5-6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQSTZLMBORHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
